4-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methylsulfonyl group, and a tetrahydroquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the coupling reaction of 4-bromophenyl methyl sulfone with benzene sulfonamide in the presence of copper (I) iodide . This reaction is carried out under mild conditions and results in the formation of the desired N-aryl sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Copper (I) Iodide: Used in the coupling reaction with benzene sulfonamide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
N-aryl Sulfonamides: Formed through coupling reactions.
Sulfone Derivatives: Formed through oxidation of the methylsulfonyl group.
Sulfide Derivatives: Formed through reduction of the methylsulfonyl group.
Scientific Research Applications
4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: A simpler compound with similar functional groups.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Another related compound with a different substitution pattern.
Uniqueness
4-BROMO-N~1~-[1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-7-QUINOLINYL]-1-BENZENESULFONAMIDE is unique due to its complex structure, which combines multiple functional groups and a tetrahydroquinoline moiety. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
Molecular Formula |
C16H17BrN2O4S2 |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H17BrN2O4S2/c1-24(20,21)19-10-2-3-12-4-7-14(11-16(12)19)18-25(22,23)15-8-5-13(17)6-9-15/h4-9,11,18H,2-3,10H2,1H3 |
InChI Key |
YRYVZKCCXIQREK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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